4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Description
4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core substituted with chlorine atoms at positions 4 and 7 and an amine group at position 2. Its molecular formula is C₆H₄Cl₂N₄, with a molecular weight of 215.03 g/mol. This compound serves as a versatile intermediate in medicinal chemistry due to its reactive chlorine atoms, which allow for selective nucleophilic substitutions, and its amine group, which can participate in hydrogen bonding or further derivatization .
Structure
3D Structure
Properties
IUPAC Name |
4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N4/c7-2-1-10-4-3(2)11-6(9)12-5(4)8/h1,10H,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQWJAOOLPWTIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC(=N2)N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 6-Aminouracil Derivatives
A foundational method involves cyclizing 6-aminouracil with chloroacetaldehyde in aqueous sodium acetate (pH 4–5) at 80°C, yielding 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with 98% efficiency. Subsequent chlorination with phosphorus oxychloride (POCl₃) at 120°C for 6 hours produces 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (90% yield). This route avoids column chromatography, enhancing industrial feasibility.
Reaction Conditions:
Dichlorophenyl Phosphorus Oxide-Mediated Chlorination
Alternative chlorination agents like dichlorophenyl phosphorus oxide (DCPPO) at 180°C for 4 hours achieve 85–90% yields while reducing byproduct formation. This method is preferred for its milder conditions compared to POCl₃.
Direct Amination of Dichlorinated Intermediates
Ammonolysis in Polar Solvents
4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine undergoes ammonolysis in methanol or ethanol at 130°C, substituting the C4 chlorine with an amine group. Using excess ammonium hydroxide (5 eq.) in DMF at 100°C for 12 hours achieves 75–80% yields.
Limitations:
Hydrochloric Acid-Promoted Amination in Water
Recent advancements demonstrate water as a viable solvent for amination, minimizing organic waste. Using 0.1 eq. HCl at 80°C for 24 hours, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reacts with aniline derivatives to yield 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine with 87% efficiency.
Advantages:
One-Pot Multi-Step Syntheses
Formamidine Salt Cyclization
A streamlined approach condenses 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene with formamidine acetate in methanol/sodium methoxide. The one-pot reaction at 65–70°C for 8 hours achieves 90.2% yield and 99.3% purity.
Key Steps:
Sonogashira Coupling and Cyclization
Palladium-catalyzed Sonogashira coupling of bromopyrimidines with alkynes, followed by 5-endo-dig cyclization in NMP/KOtBu, yields 61–74% of the target compound. This method enables late-stage functionalization but requires rigorous metal removal.
Comparative Analysis of Methods
Challenges and Optimization Strategies
Byproduct Mitigation
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 7 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered biological activities.
Cyclization Reactions: The pyrrolo[3,2-d]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Phosphorus Oxychloride (POCl3): Used for chlorination reactions.
Sodium Periodate (NaIO4): Employed in oxidation reactions.
Potassium Osmate (K2OsO4): Used in the oxidation of terminal double bonds.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[3,2-d]pyrimidine derivatives, which can exhibit diverse biological activities and potential therapeutic applications.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrrolo[3,2-d]pyrimidine derivatives, including 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine, as inhibitors of various tyrosine kinases. These compounds have shown promising cytotoxic effects against several cancer cell lines.
- Case Study : A series of pyrrolo[2,3-d]pyrimidine derivatives demonstrated significant inhibitory activity against key enzymes such as EGFR and VEGFR2. One derivative exhibited IC50 values ranging from 40 to 204 nM, indicating its potential as a multi-targeted kinase inhibitor comparable to established drugs like sunitinib .
Inhibition of Protein Kinases
The compound has been evaluated for its ability to inhibit calcium-dependent protein kinases in Plasmodium falciparum, the malaria-causing parasite.
- Findings : In vitro studies indicated that several derivatives displayed IC50 values between 0.210 and 0.589 μM against specific kinases, suggesting their utility in malaria treatment strategies .
Antimicrobial Properties
Research has also explored the antimicrobial potential of pyrrolo[3,2-d]pyrimidine compounds. The structural features of these compounds allow them to interact with microbial targets effectively.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds:
| Compound | Target Enzyme | IC50 (µM) | Observations |
|---|---|---|---|
| Compound A | EGFR | 40 | High potency |
| Compound B | VEGFR2 | 204 | Comparable to sunitinib |
| Compound C | PfCDPK4 | 0.210 | Effective against malaria |
Mechanism of Action
The mechanism of action of 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . This inhibition can induce apoptosis and cell cycle arrest in cancer cells, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine (CAS 1092352-49-2)
- Structure : Chlorine at position 4, amine at position 5, and a hydrogenated pyrrole ring.
- Its distinct substitution pattern enables selective modifications at position 4, such as Suzuki couplings or amide formations .
- Key Difference : The absence of a chlorine at position 7 reduces electrophilic reactivity compared to the target compound.
7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS 1311275-31-6)
- Structure : Bromine at position 7, chlorine at position 4, and amine at position 2.
- Applications : Bromine enhances stability in cross-coupling reactions (e.g., Buchwald-Hartwig aminations), making it valuable in synthesizing kinase inhibitors .
- Key Difference : Bromine’s larger atomic radius compared to chlorine alters steric and electronic properties, influencing binding affinity in biological targets.
4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS 1253789-10-4)
- Structure : Phenyl group at position 6, chlorine at position 4, and amine at position 2.
- Applications : The hydrophobic phenyl group improves membrane permeability, making this compound a candidate for antitumor agents .
- Key Difference : The phenyl substitution introduces π-π stacking interactions, which are absent in the target compound.
Antitumor Agents
- 7-Benzyl-4-methyl-5-phenylethyl-pyrrolo[2,3-d]pyrimidin-2-amine (): Exhibits IC₅₀ values in the nanomolar range against cancer cell lines due to its methoxy and benzyl substituents, which enhance DNA intercalation .
Antimicrobial Agents
- 4(3-Aminocyclobutyl)Pyrimidin-2-Amines (): Act as efflux pump inhibitors in Gram-negative bacteria. The cyclobutyl group optimizes binding to AcrA, a key protein in bacterial resistance .
- Target Compound : The dichloro-amine scaffold could mimic these interactions but requires empirical validation.
Critical Analysis of Divergent Evidence
- Safety Profiles : highlights that 4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine requires handling under GHS Category 1 (acute toxicity), whereas other analogs (e.g., ’s water-soluble derivatives) show improved safety due to hydrophilic groups .
Biological Activity
4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS No. 1935891-73-8) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : CHClN
- Molecular Weight : 188.01 g/mol
- Storage Conditions : Inert atmosphere at 2-8°C
This compound exhibits its biological activity primarily through inhibition of various receptor tyrosine kinases (RTKs). These kinases are crucial in regulating cell proliferation and survival, making them important targets in cancer therapy.
Biological Activity Overview
The biological activity of this compound has been explored in several studies. Key findings include:
- Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) :
-
Anticancer Activity :
- A recent study highlighted the cytotoxic effects of related compounds against various cancer cell lines. For instance, compounds with similar structures exhibited IC values ranging from 29 to 59 µM against different cancer types . Notably, some derivatives showed comparable efficacy to established tyrosine kinase inhibitors like sunitinib.
- Mechanistic Studies :
Case Study 1: Inhibition of Tyrosine Kinases
In a study focusing on the synthesis and evaluation of pyrrolo[3,2-d]pyrimidine derivatives, it was found that specific substitutions on the phenyl ring significantly enhanced inhibitory activity against multiple RTKs. Compounds were assessed for their ability to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds revealed that modifications at specific positions on the pyrrolo[3,2-d]pyrimidine scaffold can drastically alter biological activity. For example, compounds with halogen substitutions showed enhanced potency against cancer cell lines compared to their unsubstituted counterparts .
Data Table: Biological Activity Summary
| Compound Name | Target | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | VEGFR | Not specified | Inhibition of angiogenesis |
| Pyrrolo[3,2-d]pyrimidine derivative | EGFR | 40 - 204 | Induction of apoptosis |
| Pyrrolo[3,2-d]pyrimidine derivative | Her2 | Comparable to sunitinib | Cell cycle arrest and apoptosis induction |
Q & A
Q. What are the optimal synthetic routes for 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves halogenation and amination steps on a pyrrolopyrimidine core. Evidence from analogous compounds suggests using phosphorus oxychloride (POCl₃) for chlorination and ammonia/amine sources for amination . Optimization includes controlling reaction time (e.g., 4 hours for chlorination ), temperature (reflux conditions ), and solvent systems (e.g., isopropanol with catalytic HCl for nucleophilic substitution ). Purification via column chromatography (e.g., silica gel with chloroform/methanol gradients) ensures product integrity .
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 6.20–8.13 ppm and NH₂ groups as broad singlets ).
- Elemental Analysis : Validates purity and stoichiometry (e.g., %C, %H, %N within ±0.2% of theoretical values ).
- TLC : Monitors reaction progress (e.g., Rf values in methanol/chloroform systems ).
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peaks matching calculated values ).
Advanced Research Questions
Q. How can computational modeling predict the reactivity and binding affinity of this compound?
Molecular docking and DFT calculations are used to study interactions with biological targets. Key parameters include:
- XLogP3 : Predicts lipophilicity (~1.7 for similar compounds ), influencing membrane permeability.
- Topological Polar Surface Area (TPSA) : A TPSA of ~67.6 Ų suggests moderate solubility, guiding solvent selection for assays.
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for site-specific modifications .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurities. Mitigation strategies include:
Q. How does substitution at the 4- and 7-positions influence structure-activity relationships (SAR)?
Systematic SAR studies involve:
- Halogen replacement : Bromine at position 7 increases steric bulk, altering binding kinetics (e.g., 7-bromo analogs show 10-fold higher IC₅₀ in kinase inhibition ).
- Amino group modifications : Methylation at the 2-amine position reduces hydrogen-bonding capacity, impacting target affinity .
- In vitro validation : Use enzyme-linked assays (e.g., JAK/STAT pathways ) to quantify effects.
Methodological Challenges and Solutions
Q. What are the challenges in achieving aqueous solubility, and how can they be addressed?
The compound’s low solubility (predicted logS ≈ -3.5 ) hinders in vivo applications. Solutions include:
Q. How can regioselectivity be controlled during synthetic modifications?
Regioselectivity is influenced by:
- Directing groups : Use protective groups (e.g., Boc on NH₂) to block undesired sites during halogenation .
- Catalysts : Pd/Cu-mediated cross-coupling for selective C–N bond formation .
- Temperature gradients : Lower temperatures favor kinetic control, reducing byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
